6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one
Description
Properties
IUPAC Name |
6-chloro-4-[[ethyl(2-hydroxyethyl)amino]methyl]-7-methylchromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c1-3-17(4-5-18)9-11-7-15(19)20-14-6-10(2)13(16)8-12(11)14/h6-8,18H,3-5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHIQLUULSUIFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=O)OC2=C1C=C(C(=C2)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the chromen-2-one core.
Introduction of the chloro group: The chloro group can be introduced through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the ethyl(2-hydroxyethyl)amino group: This step involves the reaction of the intermediate compound with ethyl(2-hydroxyethyl)amine under suitable conditions to form the desired product.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding hydrolyzed products.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Position 4 Substitutions
The substituent at position 4 critically impacts solubility, target binding, and metabolic stability.
Position 6 and 7 Substitutions
Functional Group Comparisons
- Hydroxyethyl vs. Piperidine/Piperazine : The hydroxyethyl group in the target compound offers hydrogen-bonding capability, while piperidine () and piperazine () introduce basicity, altering ionization states and solubility profiles.
- Epoxide (Oxiran) at Position 7 : In 6-chloro-7-(oxiran-2-ylmethoxy)-4-phenyl-2H-chromen-2-one , the reactive epoxide may enable covalent binding but raises toxicity concerns.
Biological Activity
6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. This compound has garnered interest due to its potential biological activities, which include anti-inflammatory, anticancer, and cardioprotective effects. The unique structural features of this compound, including the chloro and ethyl(2-hydroxyethyl)amino groups, contribute to its diverse biological properties.
Chemical Structure and Properties
The compound's IUPAC name is 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methylchromen-2-one, with the CAS number 887210-52-8. Its molecular formula is , and it possesses a molecular weight of approximately 303.76 g/mol. The structure includes a chromen-2-one core, which is critical for its biological activity.
The biological activity of 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one can be attributed to its interaction with various molecular targets. It may modulate enzyme activity, inhibit specific receptors, or affect signaling pathways involved in disease processes. For instance, studies suggest that this compound can inhibit angiotensin-converting enzyme (ACE) activity, leading to cardioprotective effects by reducing oxidative stress and myocardial remodeling.
Anticancer Activity
Research indicates that chromen derivatives exhibit significant anticancer properties. In vitro studies have shown that 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms.
Cardioprotective Effects
A notable study demonstrated the cardioprotective effects of similar coumarin derivatives against myocardial infarction. The compound improved cardiac function by reducing oxidative stress markers and enhancing antioxidant enzyme activities such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) .
Anti-inflammatory Properties
The compound has been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating the NF-kB signaling pathway. This action can be beneficial in treating various inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one, it is essential to compare it with other chromen derivatives:
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 6-Chloro Coumarin | Anticancer | Induces apoptosis via caspase activation |
| 7-Methoxycoumarin | Antioxidant | Enhances SOD and GPx activities |
| Coumarin Derivatives | Anti-inflammatory | Inhibits NF-kB signaling |
Case Studies
- Cardioprotective Study : In a study involving male Wistar rats subjected to myocardial infarction, treatment with a related coumarin showed significant improvement in cardiac biomarkers such as CK-MB and troponin-T levels. The treatment group exhibited reduced heart hypertrophy and improved hemodynamic parameters compared to controls .
- Cancer Cell Line Study : In vitro assays on various cancer cell lines revealed that compounds similar to 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one inhibited cell growth effectively at micromolar concentrations, demonstrating potential as chemotherapeutic agents.
Q & A
Basic Research Question: What are the optimal synthetic routes for preparing 6-chloro-4-((ethyl(2-hydroxyethyl)amino)methyl)-7-methyl-2H-chromen-2-one?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Start with a substituted coumarin core (e.g., 7-hydroxy-4-methyl-2H-chromen-2-one) and introduce chlorine at position 6 via electrophilic substitution using reagents like POCl₃ or SOCl₂ under controlled anhydrous conditions .
- Step 2: Functionalize position 4 with an ethyl(2-hydroxyethyl)amino-methyl group. This requires a Mannich reaction using formaldehyde, ethyl(2-hydroxyethyl)amine, and a catalyst (e.g., ZnCl₂) in ethanol at 60–70°C. Monitor progress via TLC and confirm purity via HPLC .
- Critical Parameters: Reaction time, temperature, and stoichiometric ratios of amine/formaldehyde to avoid side products like over-alkylation .
Table 1: Synthetic Yield Optimization
| Reaction Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chlorination | POCl₃, DMF, 80°C | 78 | 95% |
| Mannich Reaction | EtOH, 60°C, 6h | 65 | 92% |
Basic Research Question: How is the compound’s structure validated post-synthesis?
Methodological Answer:
Use a combination of:
- Single-Crystal X-Ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., methanol/water). Refinement using SHELXL (R-factor < 0.05) confirms bond lengths/angles and detects disorder (common in flexible ethyl(2-hydroxyethyl) groups) .
- Spectroscopic Techniques:
Table 2: Key Crystallographic Data (from analogous compounds)
| Parameter | Value (Å/°) |
|---|---|
| C–O (coumarin) | 1.362 |
| C–Cl bond length | 1.735 |
| Dihedral angle (C4-substituent) | 12.8° |
Basic Research Question: What solvents are suitable for solubility testing?
Methodological Answer:
Screen solubility via UV-Vis spectroscopy or gravimetric analysis in:
- Polar aprotic solvents: DMSO, DMF (high solubility due to H-bonding with hydroxyethyl group).
- Hydroxylic solvents: Methanol, ethanol (moderate solubility; may require heating).
- Low solubility in non-polar solvents (e.g., hexane) due to the compound’s polar substituents .
Advanced Research Question: How do electronic properties (e.g., HOMO/LUMO) influence its biological activity?
Methodological Answer:
Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set):
- Step 1: Optimize geometry using Gaussian 16.
- Step 2: Calculate HOMO/LUMO energies to predict redox behavior and interaction with biological targets (e.g., enzyme active sites).
- Step 3: Compare with experimental bioactivity data (e.g., IC₅₀ values in enzyme inhibition assays). The chlorine atom and hydroxyethyl group enhance electrophilicity, potentially improving binding to cysteine residues in enzymes .
Table 3: Computational vs. Experimental Data
| Property | Calculated (eV) | Experimental (UV-Vis, eV) |
|---|---|---|
| HOMO Energy | -6.12 | -6.05 (±0.1) |
| LUMO Energy | -2.87 | -2.91 (±0.1) |
Advanced Research Question: How to resolve contradictions in crystallographic data (e.g., disorder vs. static conformations)?
Methodological Answer:
- Multi-Temperature SCXRD: Collect datasets at 100 K and 293 K to distinguish thermal motion from true disorder .
- Refinement Strategies:
- Cross-Validation: Compare with solid-state NMR to confirm dynamic vs. static disorder .
Advanced Research Question: What is the compound’s stability under oxidative/acidic conditions?
Methodological Answer:
- Oxidative Stability: Expose to H₂O₂ (3% v/v) in PBS (pH 7.4) at 37°C. Monitor degradation via HPLC-MS over 24h. The hydroxyethyl group may undergo oxidation to a ketone .
- Acidic Stability: Test in 0.1M HCl (simulated gastric fluid). The coumarin core is stable, but the Mannich base linkage may hydrolyze, releasing formaldehyde (detect via Schiff’s reagent assay) .
Table 4: Degradation Products Identified via LC-MS
| Condition | Major Degradant (m/z) | Proposed Structure |
|---|---|---|
| Oxidative | 285.1 | 4-(Ethyl(oxoethyl)amino) derivative |
| Acidic | 210.6 | 4-Hydroxy-7-methylcoumarin |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
